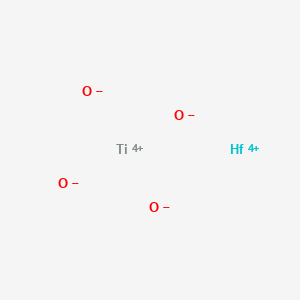

Hafnium titanium tetraoxide

Übersicht

Beschreibung

Hafnium titanium tetraoxide is a compound with the molecular formula HfO4Ti . It is a product not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of hafnium and titanium compounds has been studied extensively. For instance, a mechanochemical synthesis method has been used to produce titanium and hafnium carbides . The interaction between metallic Ti (Hf) and C proceeds through the formation of mechanocomposites Ti/C (Hf/C) at the first stage, followed by the melting of titanium (hafnium), the spreading it over the carbon particle surface and the crystallization of titanium (hafnium) carbides .

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. More research is needed to understand the chemical reactions involving this compound .

Wissenschaftliche Forschungsanwendungen

Metallurgy and Materials Science : Hafnium and titanium, along with zirconium, are metals with similar properties, with applications in aerospace and nuclear reactors. Their mechanical properties, such as plasticity and high-temperature strength, are crucial for these applications (Sargent & Ashby, 1982).

Biomedical Applications : Hafnium exhibits good biocompatibility and osteogenesis, making it a potential material for biomedical applications like dental and joint implants. Its behavior under fretting corrosion conditions in simulated body fluids has been a subject of study, with comparisons to commercially pure titanium (Sin, Suñer, Neville, & Emami, 2014).

Polymer Synthesis : Titanium and hafnium catalysts have been investigated for their roles in synthesizing polymers like poly(butylene terephthalate), showing that mixed catalysts can enhance the process's productivity and the final polymer's properties (Banach, Berti, Colonna, Fiorini, Marianucci, Messori, Pilati, & Toselli, 2001).

Thermoelectric Materials : The substitution of titanium for hafnium in certain thermoelectric materials can enhance their figure-of-merit at low temperatures, beneficial for applications like waste heat recovery in automobiles (Joshi, Dahal, Chen, Wang, Shiomi, Chen, & Ren, 2013).

Atomic Layer Deposition : The deposition of hafnium dioxide and titanium dioxide films using atomic layer deposition (ALD) processes, where the temperature dependence of the sticking coefficient of precursor molecules has been a subject of study, is significant for microelectronics (Rose, Bartha, & Endler, 2010).

Microelectronics : Chemical vapor deposition techniques for the oxides of titanium, zirconium, and hafnium are crucial for developing high-k materials in microelectronics, with hafnium dioxide being a key focus (Smith, Ma, Hoilien, Tsung, Bevan, Colombo, Roberts, Campbell, & Gladfelter, 2000).

Safety and Hazards

Zukünftige Richtungen

Hafnium oxide, a related compound, has shown promise in various applications, including resistive switching and ferroelectric memories . The discovery of ferroelectric switching in ultrathin layers of hafnium dioxide has aroused significant interest for low-power non-volatile memory technologies . These findings suggest that Hafnium titanium tetraoxide may also have potential future applications in similar areas.

Eigenschaften

IUPAC Name |

hafnium(4+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4O.Ti/q+4;4*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVFGOLWQIXGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ti+4].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfO4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923463 | |

| Record name | Hafnium titanium(4+) oxide (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12055-24-2 | |

| Record name | Hafnium titanium oxide (HfTiO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium titanium oxide (HfTiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium titanium(4+) oxide (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium titanium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.